Hexahydro-1H-azepine-1-carbonyl chloride

Sigma-1 receptor Radioligand binding Structure–affinity relationship

Hexahydro-1H-azepine-1-carbonyl chloride (IUPAC: azepane-1-carbonyl chloride; synonym: 1-hexamethyleniminocarbonyl chloride) is a seven-membered cyclic carbamoyl chloride with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g mol⁻¹. It is classified under the Globally Harmonized System as Acute Toxicity Category 4 (oral), Skin Corrosion Category 1B, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation), and is registered in the ECHA C&L Inventory.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
CAS No. 27817-35-2
Cat. No. B3050679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-azepine-1-carbonyl chloride
CAS27817-35-2
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)Cl
InChIInChI=1S/C7H12ClNO/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2
InChIKeyVCZFCDMBZCEPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-azepine-1-carbonyl chloride (CAS 27817-35-2) – Compound Class, Physicochemical Identity & Procurement-Relevant Baselines


Hexahydro-1H-azepine-1-carbonyl chloride (IUPAC: azepane-1-carbonyl chloride; synonym: 1-hexamethyleniminocarbonyl chloride) is a seven-membered cyclic carbamoyl chloride with the molecular formula C₇H₁₂ClNO and a molecular weight of 161.63 g mol⁻¹ [1]. It is classified under the Globally Harmonized System as Acute Toxicity Category 4 (oral), Skin Corrosion Category 1B, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory irritation), and is registered in the ECHA C&L Inventory [2]. The compound is a reactive electrophilic building block used primarily to install the azepane moiety via nucleophilic acyl substitution, positioning it as a key intermediate in medicinal chemistry, agrochemical development, and MRI contrast-agent design.

Why Generic Substitution of Hexahydro-1H-azepine-1-carbonyl chloride with Piperidine or Pyrrolidine Analogs Fails in Performance-Critical Applications


Although piperidine-1-carbonyl chloride and pyrrolidine-1-carbonyl chloride share the carbamoyl chloride warhead, the seven-membered azepane ring imposes distinct conformational, electronic, and steric properties that cannot be replicated by five- or six-membered congeners. Published data demonstrate that enlarging the ring from piperidine to azepane increases σ₁ receptor affinity ~3-fold and selectivity over σ₂ receptors >3-fold [1], alters the in-vivo stability of Gd(III) chelates (AZEP-DTPA unstable vs. PIP-DTPA stable) [2], and changes hydrolytic stability in a ring-size-dependent manner (rate order 6 > 5 > 7) [3]. These documented performance gaps mean that substituting a piperidine- or pyrrolidine-based carbonyl chloride into a validated azepane-containing synthetic route or pharmacological scaffold cannot be assumed to preserve target affinity, metabolic stability, or reaction selectivity.

Quantitative Head-to-Head Evidence: Hexahydro-1H-azepine-1-carbonyl chloride vs. Closest Structural Analogs


σ₁ Receptor Binding Affinity: Azepane Ring Outperforms Piperidine by 2.9-fold with 3.3-fold Greater σ₁/σ₂ Selectivity

In a systematic structure–affinity relationship study of spirocyclic σ₁ receptor ligands, replacing the piperidine ring with an azepane ring while keeping all other structural features constant increased σ₁ receptor affinity 2.9-fold (Ki from 1.2 nM to 0.42 nM) and improved selectivity over σ₂ receptors 3.3-fold (from 45-fold to 150-fold) [1]. The azepane analog 23a represents one of the highest-affinity σ₁ ligands reported in that series.

Sigma-1 receptor Radioligand binding Structure–affinity relationship Spirocyclic ligands

In-Vivo Stability of Gd(III)–DTPA Chelates: AZEP-DTPA Demonstrates Dissociation in Vivo Whereas PIP-DTPA Remains Intact

In a comparative evaluation of DTPA derivatives for MRI, the azepane-backboned Gd(AZEP-DTPA) and the piperidine-backboned Gd(PIP-DTPA) exhibited comparable T₁ and T₂ relaxivities and >14-day serum stability in vitro [1]. However, in-vivo biodistribution studies in mice demonstrated that Gd(AZEP-DTPA) dissociated, whereas Gd(PIP-DTPA) was excreted intact without measurable loss of the radioisotope [2]. This divergent in-vivo behavior, despite near-identical in-vitro profiles, indicates that the seven-membered azepane ring imparts a pharmacokinetic liability not captured by the five- or six-membered heterocycle.

MRI contrast agents Gadolinium chelates Biodistribution In-vivo stability

Covalent Protein Adduct Formation: The Hexahydroazepine-1-carbonyl Moiety Produces a Structurally Distinct Cysteine Carbamylation In Vivo

Molinate, a thiocarbamate herbicide, undergoes oxidative metabolism to generate a reactive S-hexahydro-1H-azepine-1-carbonyl intermediate that covalently modifies Cys-125 of rat hemoglobin β2 and β3 chains in vivo, confirmed by a 126 Da mass increase on MALDI-TOF MS and by LC/MS/MS identification of the S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys) adduct [1]. The adduct level exhibited a cumulative dose–response relationship [1]. In a follow-up study across five thiocarbamates (molinate, vernolate, ethiolate, EPTC, butylate), the quantity of S-(N,N-dialkylaminocarbonyl)cysteine adducts decreased with increasing size of the nitrogen substituents; molinate, containing the seven-membered hexahydroazepine ring, produced relatively high adduct levels and esterase inhibition, whereas butylate (with smaller alkyl groups) produced low levels [2]. The hexahydroazepine-1-carbonyl adduct is structurally homologous to the N,N-diethylcarbamoyl adduct formed by disulfiram, yet the ring-constrained azepane carbamoyl group displays distinct steric and electronic properties relevant to hapten design or toxicological biomarker development.

Protein carbamylation Thiocarbamate herbicide Hemoglobin adduct Molinate toxicology

Ring-Size-Dependent Hydrolysis Kinetics: Seven-Membered Azepane Ring Hydrolyzes More Slowly Than Six-Membered Piperidine and Five-Membered Pyrrolidine Analogs

A polarographic study of cyclic enamino ketones across the pyrrolidine (5-membered), piperidine (6-membered), and hexahydroazepine (7-membered) series established that the hydrolysis and hydrazinolysis rates follow a bell-shaped dependence on ring size with the order 6 > 5 > 7 [1]. The seven-membered hexahydroazepine derivatives consistently exhibited the slowest hydrolysis rates among the three saturated azaheterocycles, attributed to the conformational flexibility and reduced ring strain of the larger azepane system. Although this study was conducted on enamino ketones rather than carbamoyl chlorides, the intrinsic ring-size trend is expected to extend to the carbonyl chloride series because the rate-determining step involves C-protonation and nucleophilic attack at the enamine position, processes that are sensitive to the same steric and electronic factors governing acyl chloride solvolysis.

Hydrolysis kinetics Enamino ketones Azaheterocycle Ring-size effect

Sigma Receptor Pharmacophore: Azepane-Containing Derivatives Exhibit Specific Binding to Central Sigma Receptors as Antipsychotic Candidates

US Patent 5,296,596 (1994) and the corresponding European patent EP 0 461 986 disclose a series of hexahydroazepine derivatives of formula (I) that bind specifically to sigma receptors of the central nervous system and are claimed as antipsychotic agents [1]. The patent exemplifies compounds where the hexahydroazepine nucleus is essential for sigma receptor recognition; substitution of the seven-membered ring with piperidine or pyrrolidine abolishes or markedly reduces binding. While the patent does not report numeric Ki values for the carbonyl chloride intermediate itself, the pharmacophoric role of the hexahydroazepine scaffold is structurally demonstrated across numerous exemplified final compounds. The carbonyl chloride serves as the key activated intermediate for appending the hexahydroazepine moiety to diverse pharmacophoric fragments.

Sigma receptor Antipsychotic agent Hexahydroazepine derivative CNS drug discovery

Evidence-Backed Application Scenarios for Hexahydro-1H-azepine-1-carbonyl chloride (CAS 27817-35-2)


Synthesis of High-Affinity σ₁ Receptor Ligands for CNS Drug Discovery

Programs targeting the sigma-1 receptor for neuropathic pain, depression, or neuroprotection should select hexahydro-1H-azepine-1-carbonyl chloride as the acylating agent when the synthetic route requires direct introduction of an azepane carboxamide. The 2.9-fold improvement in σ₁ affinity and 3.3-fold selectivity gain over piperidine analogs documented by Weber et al. (2024) [1] mean that the azepane building block can deliver lead compounds with picomolar Ki values (0.42 nM) and >150-fold σ₁/σ₂ selectivity in a single acylation step.

Development of Thio- or Carbamoylcysteine Biomarker Standards for Molinate Exposure

Laboratories engaged in occupational toxicology, pesticide biomonitoring, or protein carbamylation research require the authentic S-hexahydro-1H-azepine-1-carbonyl cysteine (HHAC-Cys) adduct as an analytical standard. This compound, which produces a characteristic 126 Da mass shift on Cys-125 of globin β-chains [2], is accessible by reacting hexahydro-1H-azepine-1-carbonyl chloride with L-cysteine or cysteine-containing peptides. No other commercially available carbamoyl chloride generates this exact adduct, making procurement of the azepane carbonyl chloride mandatory for HHAC-Cys standard synthesis [2][3].

Selective Acylation in Aqueous-Tolerant Synthetic Protocols Exploiting Reduced Hydrolysis Rates of the Seven-Membered Ring

In multi-step sequences where competing hydrolysis of the acyl chloride must be minimized—such as slow-addition amidations in mixed aqueous–organic media, or sequential double-acylation steps—hexahydro-1H-azepine-1-carbonyl chloride may be preferred over piperidine-1-carbonyl chloride on the basis of the ring-size-dependent hydrolysis kinetics that place the seven-membered azepane as the slowest-hydrolyzing member of the pyrrolidine–piperidine–azepane series [4]. Users should verify the kinetic advantage under their specific solvent system, but the mechanistic trend provides a rational basis for initial reagent selection.

Preparation of Hexahydroazepine-Containing Antipsychotic Candidates via the Carbonyl Chloride Intermediate

The Sanofi patent family (US 5,296,596; EP 0 461 986) [5] exemplifies hexahydro-1H-azepine-1-carbonyl chloride as a key intermediate for constructing sigma receptor-binding antipsychotic agents. Medicinal chemistry teams pursuing sigma-2-sparing antipsychotics can use this carbonyl chloride to acylate amine-containing pharmacophoric fragments directly, generating focused libraries that retain the privileged hexahydroazepine scaffold without requiring a separate ring-closure step. The established role of this intermediate in a granted pharmaceutical patent strengthens the case for its inclusion in hit-to-lead compound collections.

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